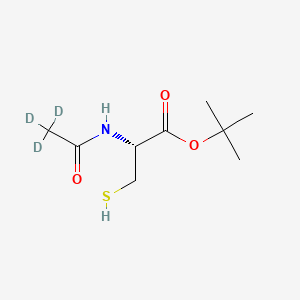
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is a derivative of N-Acetyl-L-cysteine, a compound known for its antioxidant properties. This esterified form is often used in scientific research as a labeled compound, particularly in studies involving metabolic pathways and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 typically involves the esterification of N-Acetyl-L-cysteine with tert-butyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various substituted esters.
Scientific Research Applications
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of labeled metabolites.
Biology: Employed in studies involving oxidative stress and cellular redox states.
Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative damage.
Industry: Used in the production of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 involves its conversion to N-Acetyl-L-cysteine, which then exerts its effects through the thiol group. This group can interact with free radicals and other reactive species, neutralizing them and preventing oxidative damage. The compound also influences various molecular pathways involved in cellular redox states .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: The parent compound, known for its antioxidant properties.
N-Acetyl-L-cysteine Ethyl Ester: Another esterified form with similar properties but different pharmacokinetics.
L-Cysteine: The non-acetylated form, which is a precursor to N-Acetyl-L-cysteine.
Uniqueness
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is unique due to its labeled nature, making it particularly useful in metabolic studies and research involving labeled compounds. Its esterified form also offers different pharmacokinetic properties compared to its non-esterified counterparts .
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
tert-butyl (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
InChI |
InChI=1S/C9H17NO3S/c1-6(11)10-7(5-14)8(12)13-9(2,3)4/h7,14H,5H2,1-4H3,(H,10,11)/t7-/m0/s1/i1D3 |
InChI Key |
NCJOYSQUBVVKJB-LNEZGBMJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CS)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)NC(CS)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
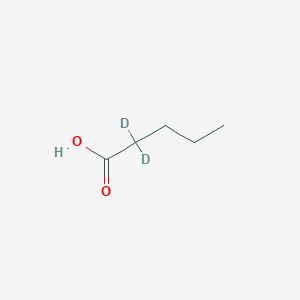
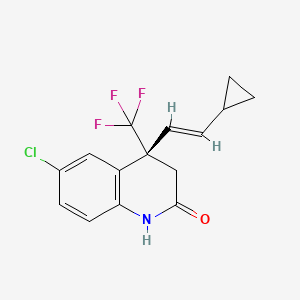

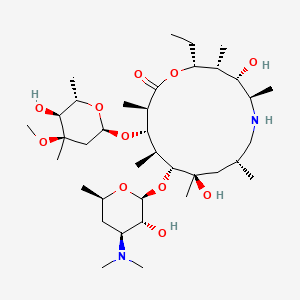

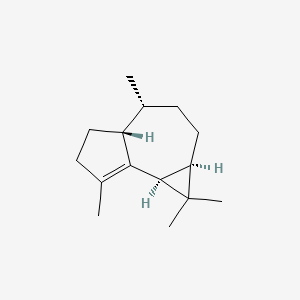

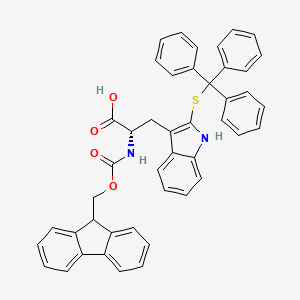

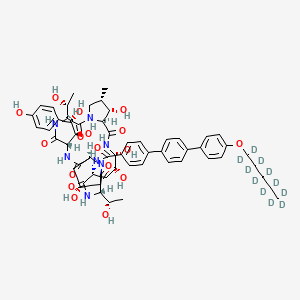
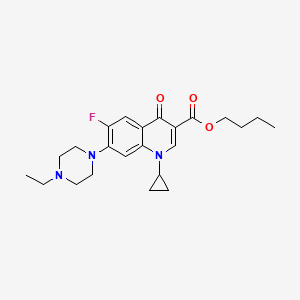
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
